2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide
Description
2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide is a pyridine-4-carboxamide derivative characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with a 3-fluorophenyl group. This structural motif distinguishes it from simpler analogs featuring fluorophenyl or other aryl groups directly attached to the carboxamide nitrogen.
Properties
IUPAC Name |
2-chloro-N-[4-(3-fluorophenyl)oxan-4-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-15-10-12(4-7-20-15)16(22)21-17(5-8-23-9-6-17)13-2-1-3-14(19)11-13/h1-4,7,10-11H,5-6,8-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALGVNVXOCJEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)F)NC(=O)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenyl oxane intermediate. This intermediate is then reacted with a pyridine derivative under specific conditions to introduce the chloro and carboxamide groups. Common reagents used in these reactions include halogenating agents, amides, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into a different oxidation state.
Substitution: The chloro and fluorophenyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of agrochemicals, materials science, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Differences :
- The target compound replaces the simple fluorophenyl group with a 3-fluorophenyl-tetrahydropyran moiety.
- The oxane oxygen may participate in hydrogen bonding, as seen in related crystal structures (e.g., N—H⋯O interactions in 2-chloro-N-(3-fluorophenyl)acetamide) .
| Compound | Substituent | Molecular Formula | Molecular Weight | Structural Features |
|---|---|---|---|---|
| Target Compound | 4-(3-Fluorophenyl)oxan-4-YL | C₁₇H₁₆ClFN₂O₂ | 342.77 g/mol | Oxane ring, chiral center, fluorophenyl |
| 2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide | 3-Fluorophenyl | C₁₂H₈ClFN₂O | 266.66 g/mol | Planar fluorophenyl, no cyclic ether |
Methoxyphenyl and Other Aryl-Substituted Analogs
Methoxyphenyl derivatives (e.g., 2-Chloro-N-(3-methoxyphenyl)pyridine-4-carboxamide, H57855) replace fluorine with methoxy groups.
Heterocyclic and Bulky Substituents
- 2-Chloro-N-[2-(morpholin-4-yl)ethyl]pyridine-4-carboxamide (C₁₂H₁₆ClN₃O₂, 269.73 g/mol): Incorporates a morpholine group, enhancing solubility and hydrogen-bonding capacity compared to the oxane ring .
- 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide (C₁₂H₈ClIN₂O, 358.56 g/mol): The iodine atom increases molecular weight and introduces steric and electronic effects distinct from fluorine .
Pharmacological Implications
For example, 3,6-diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide demonstrates antiplasmodial activity , suggesting that fluorophenyl-carboxamide derivatives may target parasitic enzymes. The oxane ring in the target compound could improve metabolic stability by reducing oxidative metabolism at the phenyl group.
Research Findings and Data Gaps
- Crystallographic Insights : The crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide reveals N—H⋯O hydrogen bonds forming C(4) chains . Similar interactions in the target compound’s oxane ring may stabilize its conformation in solid or bound states.
- Synthetic Accessibility : The Alfa catalog indicates commercial availability of fluorophenyl analogs (purity ≥95%), suggesting feasible synthetic routes for the target compound via analogous coupling reactions .
- Biological Data: No direct activity data for the target compound exists in the provided evidence. Comparative studies with fluorophenyl and oxane-substituted analogs are needed to evaluate pharmacokinetic and pharmacodynamic differences.
Biological Activity
2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework comprising a pyridine ring, a chloro substituent, and a fluorinated aromatic moiety, which contribute to its reactivity and selectivity towards biological targets. The molecular formula is C15H15ClF N3O2, with a molecular weight of approximately 296.73 g/mol.
Structural Characteristics
The compound's structure includes:
- Chlorine atom : Enhances reactivity.
- Fluorine atom : Modifies electronic properties, potentially improving binding affinity to biological targets.
- Oxan-4-yl group : Increases solubility and stability.
These features suggest that the compound may interact with various enzymes and receptors, making it a candidate for further biological evaluation.
Biological Activity
Preliminary studies indicate that 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide may exhibit several biological activities, including:
- Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in metabolic pathways, similar to other pyridine derivatives.
- Receptor Modulation : Its structural similarity to known receptor ligands suggests potential activity in modulating receptor functions.
Interaction Studies
Interaction studies using techniques such as molecular docking and surface plasmon resonance are essential for elucidating the binding mechanisms of this compound with target proteins. These studies can provide insights into the specificity and affinity of the compound towards various biological macromolecules.
Comparative Analysis
To contextualize the activity of 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide, a comparison with similar compounds is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Fluoro-N-(oxan-4-yl)pyridine-4-carboxamide | Lacks chlorine but retains fluorine | Similar enzyme inhibition potential |
| 2-Fluoro-N-(4-fluorophenyl)pyridine-3-carboxamide | Contains multiple fluorine atoms | Enhanced electronic properties |
| 6-Chloro-N-{[4-(3-fluorophenyl)oxan-4-YL]}pyridine | Additional sulfur presence | Relevant in medicinal chemistry |
Synthesis Pathways
The synthesis of 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide typically involves multi-step organic reactions. Common methods include:
- Formation of the pyridine core through cyclization reactions.
- Introduction of halogen substituents via electrophilic aromatic substitution.
- Functional group modifications to enhance solubility and biological activity.
These synthetic routes allow for the optimization of the compound's properties for specific applications in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
